N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom on the benzo[d]thiazole ring and a morpholinoethyl group attached to the butyramide moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves a multi-step process:
-
Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions to form the 6-bromobenzo[d]thiazole intermediate.
-
Attachment of the Butyramide Group: : The next step involves the introduction of the butyramide group. This can be done by reacting the 6-bromobenzo[d]thiazole intermediate with butyryl chloride in the presence of a base such as triethylamine to form the N-(6-bromobenzo[d]thiazol-2-yl)butyramide.
-
Introduction of the Morpholinoethyl Group: : The final step involves the attachment of the morpholinoethyl group. This can be achieved by reacting the N-(6-bromobenzo[d]thiazol-2-yl)butyramide with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.
-
Formation of the Hydrochloride Salt: : The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can occur at the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
-
Pathways Involved: : It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(6-iodobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGVANDGSNSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.